N-(2-Hydrazino-2-oxoethyl)benzamide CAS 2443-68-7 chemical properties
N-(2-Hydrazino-2-oxoethyl)benzamide CAS 2443-68-7 chemical properties
Synonyms: Hippuric Acid Hydrazide; Benzoylglycine Hydrazide; N-Benzoylglycyl Hydrazide.[1]
Executive Summary
N-(2-Hydrazino-2-oxoethyl)benzamide (CAS 2443-68-7) serves as a critical bifunctional building block in medicinal chemistry and organic synthesis.[1] Structurally, it consists of a glycine linker connecting a lipophilic benzamide moiety and a reactive hydrazide group. This architecture makes it an ideal scaffold for fragment-based drug design , particularly in the synthesis of nitrogen-rich heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are pharmacophores frequently associated with antimicrobial, antitubercular, and antioxidant activities.
This guide details the physicochemical profile, validated synthetic protocols, and downstream applications of this compound, emphasizing its role as a "lynchpin intermediate" in heterocycle generation.
Physicochemical Profile & Datasheet
| Property | Specification |
| CAS Number | 2443-68-7 |
| IUPAC Name | N-(2-Hydrazino-2-oxoethyl)benzamide |
| Molecular Formula | C₉H₁₁N₃O₂ |
| Molecular Weight | 193.20 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 162–164 °C (Recrystallized from Ethanol) |
| Solubility | Soluble: DMSO, DMF, Hot Ethanol/MethanolInsoluble: Water (cold), Diethyl ether, Hexane |
| pKa (Calculated) | ~12.5 (Hydrazide NH), ~8.1 (Amide NH) |
| Storage | Desiccate at +4°C; hygroscopic.[1][2] Inert atmosphere recommended. |
Synthetic Methodology
The synthesis of CAS 2443-68-7 typically proceeds via the hydrazinolysis of hippuric acid esters.[1] Direct reaction of hippuric acid with hydrazine is less efficient due to competitive salt formation; therefore, the ester intermediate is preferred.
Protocol: Hydrazinolysis of Ethyl Hippurate
Reaction Type: Nucleophilic Acyl Substitution Scale: Laboratory (10–50 mmol)
Reagents:
-
Ethyl Hippurate (Ethyl benzoylaminoacetate)[1]
-
Hydrazine Hydrate (80% or 99%)[1]
-
Absolute Ethanol[1]
Step-by-Step Workflow:
-
Preparation: Dissolve Ethyl Hippurate (1.0 eq) in absolute ethanol (approx. 5–10 mL per gram of ester).
-
Addition: Add Hydrazine Hydrate (2.0–2.5 eq) dropwise to the stirring solution at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
-
Reflux: Heat the mixture to reflux (78–80 °C) for 4–6 hours. Monitor progress via TLC (System: Chloroform:Methanol 9:1). The ester spot (
) should disappear, replaced by the lower hydrazide. -
Isolation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath. The product typically precipitates as white crystals.
-
Purification: Filter the solid and wash with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.
-
Recrystallization: Recrystallize from boiling ethanol if necessary to achieve analytical purity (MP: 162–164 °C).
Self-Validating Checkpoint: The product must show a positive result with Tollens' reagent (silver mirror formation) or reduce Fehling's solution, confirming the presence of the free hydrazide group.
Reactivity & Derivatization Logic
The core value of CAS 2443-68-7 lies in its hydrazide tail (
A. Schiff Base Formation (Hydrazones)
Reacting the hydrazide with aromatic aldehydes yields Hippuric Hydrazones . These are often investigated for antitubercular activity and metal coordination (ligands).
-
Conditions: Ethanol, catalytic acetic acid, reflux 2–4 h.
B. Heterocycle Synthesis (Oxadiazoles & Triazoles)
The hydrazide undergoes cyclodehydration to form 5-membered rings, a standard strategy in generating bio-active libraries.
-
1,3,4-Oxadiazoles: Reaction with carboxylic acids in
or with followed by acidification. -
1,2,4-Triazoles: Reaction with isothiocyanates or carbon disulfide followed by hydrazine treatment.
Visualization: Synthetic Divergence
The following diagram illustrates the transformation pathways starting from Hippuric Acid.
Caption: Divergent synthesis pathways utilizing N-(2-Hydrazino-2-oxoethyl)benzamide as a lynchpin intermediate for bioactive heterocycles.[1]
Analytical Characterization (Spectroscopy)
To validate the identity of synthesized CAS 2443-68-7, compare experimental data against these standard spectral markers.
Infrared Spectroscopy (FT-IR)[1][3]
-
3300–3200 cm⁻¹: Doublet or broad band corresponding to
and stretching (Hydrazide). -
3060 cm⁻¹: Aromatic
stretch. -
1650–1640 cm⁻¹: Amide I band (Benzamide carbonyl).
-
1620–1600 cm⁻¹: Amide I band (Hydrazide carbonyl).
-
1530 cm⁻¹: Amide II band (
bending).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
¹H NMR (DMSO-d₆, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 9.30 | Singlet (br) | 1H | Hydrazide |
| 8.85 | Triplet | 1H | Amide |
| 7.90 – 7.45 | Multiplet | 5H | Aromatic Protons (Benzoyl group) |
| 4.30 | Singlet (br) | 2H | Hydrazide |
| 3.85 | Doublet | 2H | Methylene |
Note: The Hydrazide
Biological & Pharmacological Applications
Research indicates that CAS 2443-68-7 and its derivatives possess significant biological potential, primarily due to the ability of the hydrazide moiety to chelate metal ions and inhibit enzymes dependent on carbonyl cofactors.
-
Antimicrobial Activity: Derivatives formed by condensing this hydrazide with nitro-substituted aldehydes (e.g., 5-nitro-2-furaldehyde) have shown potent activity against S. aureus and E. coli, comparable to standard antibiotics in vitro [1].[1]
-
Antitubercular Potential: While the parent compound has low activity, its 1,3,4-oxadiazole derivatives are investigated as analogs of Isoniazid, targeting Mycobacterium tuberculosis enoyl-ACP reductase (InhA) [2].
-
Metal Chelation: The compound acts as a bidentate ligand (via the carbonyl oxygen and terminal amino nitrogen), forming stable complexes with Cu(II), Ni(II), and Co(II). These complexes often exhibit enhanced biological toxicity against pathogens compared to the free ligand [3].
References
-
Al-Ajely, H. M. (2020).[1][3] Green synthesis of new hippuric hydrazones. Asian Journal of Green Chemistry, 4(2), 142-148.[3] Link
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. Link
-
PubChem. (n.d.). N-(2-Hydrazino-2-oxoethyl)benzamide (CAS 2443-68-7).[1][4] National Library of Medicine. Link[1]
-
Organic Syntheses. (1943). Hippuric Acid.[3][5][6][7][8] Org.[7][9][10] Synth., Coll. Vol. 2, p.328. (Context for precursor synthesis). Link
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- 4. 2443-68-7|N-(2-Hydrazinyl-2-oxoethyl)benzamide|BLD Pharm [bldpharm.com]
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